1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptobenzimidazole with α-haloketones under acidic conditions. For instance, the reaction of 2-mercaptobenzimidazole with α-bromoacetophenone in the presence of acetic acid and sulfuric acid yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolo[3,2-a]benzimidazoles.
Scientific Research Applications
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist of metabotropic glutamate receptor 1 (mGlu1), which is involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure but differ in their biological activities and applications.
Thiazolo[3,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the thiazole ring and exhibit different pharmacological properties.
Thiazolo[3,2-a]benzimidazoles: Other derivatives of this class have varying substituents on the thiazole ring, leading to diverse biological activities.
Uniqueness
1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHUNJNNLFWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=CC=CC=C3N21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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